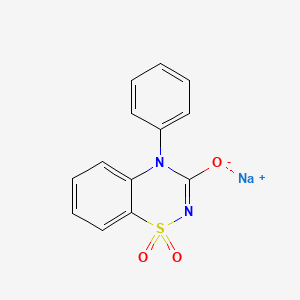

4-Phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

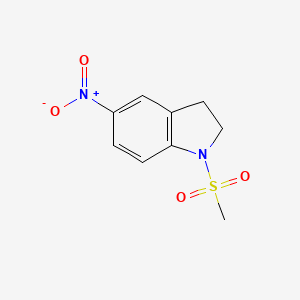

“4-Phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt” is a chemical compound with the molecular formula C13H10N2NaO3S . It is listed in various chemical databases .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C13H10N2NaO3S . The exact structure would require more detailed information such as spectroscopic data .Physical And Chemical Properties Analysis

This compound has a molecular weight of 297.28487 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources .Applications De Recherche Scientifique

Synthesis and Structural Studies

- A study by Schläpfer-Dähler et al. (1984) explored the synthesis of a novel heterocyclic product through the reaction of 4-phenyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-on-1,1-dioxide with other compounds. This process was analyzed using X-ray crystallography, providing insights into the molecular structure of the resulting compound (Schläpfer-Dähler et al., 1984).

Chemical Transformations and Mechanisms

- Szabo et al. (1988) investigated the oxidation of related benzothiazine compounds, examining the resulting ring transformations and proposing a mechanism for these changes. This research contributes to the understanding of the chemical behavior of benzothiazine derivatives under different conditions (Szabo et al., 1988).

Synthesis Techniques and Properties

- Chernykh et al. (1976) focused on the synthesis of benzothiadiazine derivatives, including studies on their hydrolysis and other chemical properties. This research provides valuable insights into the synthesis processes and chemical characteristics of these compounds (Chernykh et al., 1976).

Novel Synthesis Methods

- Ivanova et al. (2012) developed a novel method for preparing 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides, demonstrating the potential for new approaches in synthesizing these compounds. The study highlights advancements in the field of chemical synthesis related to benzothiadiazine derivatives (Ivanova et al., 2012).

Potential Biological Activities

- Zia-ur-Rehman et al. (2009) explored the synthesis of novel benzothiazine derivatives with potential biological activities. This study provides a foundation for future research into the possible applications of these compounds in various biological contexts (Zia-ur-Rehman et al., 2009).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

sodium;1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-3-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S.Na/c16-13-14-19(17,18)12-9-5-4-8-11(12)15(13)10-6-2-1-3-7-10;/h1-9H,(H,14,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJHIVJBKYRVIV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3S(=O)(=O)N=C2[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N2NaO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2428989.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2428997.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2428999.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2429007.png)

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429009.png)